2-Aminopurine-6-sulfinamide
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Overview
Description
2-Aminopurine-6-sulfinamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine-6-sulfinamide typically involves the oxidation of 2-Amino-9H-purine-6-sulfenamide. One common method uses selective and moderate oxidants such as m-chloroperoxybenzoic acid (m-CPBA) to achieve this transformation . The reaction conditions usually involve the use of one equivalent of m-CPBA, resulting in a yield of approximately 50% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine-6-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: As mentioned earlier, m-chloroperoxybenzoic acid (m-CPBA) is commonly used as an oxidant.
Substitution: The compound can undergo substitution reactions where the sulfinamide group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-9H-purine-6-sulfenamide yields this compound .
Scientific Research Applications
2-Aminopurine-6-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminopurine-6-sulfinamide involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes . This indicates the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis .
Comparison with Similar Compounds
- 2-Amino-9H-purine-6-sulfenamide
- 2-Amino-9H-purine-6-sulfonamide
- 6-Morpholino-9H-purine derivatives
Comparison: 2-Aminopurine-6-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical and biological properties compared to its sulfenamide and sulfonamide counterparts . For example, the sulfinamide group provides a different reactivity profile and potential for forming hydrogen bonds, which can influence its interactions with biological targets .
Properties
Molecular Formula |
C5H6N6OS |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-amino-7H-purine-6-sulfinamide |
InChI |
InChI=1S/C5H6N6OS/c6-5-10-3-2(8-1-9-3)4(11-5)13(7)12/h1H,7H2,(H3,6,8,9,10,11) |
InChI Key |
NAMNWUKDCSOQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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